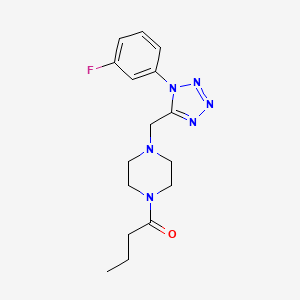
1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one is a novel chemical compound. The compound contains a fluorophenyl group, a tetrazole ring, a piperazine ring, and a butanone moiety. This combination of functional groups lends the compound unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one can be achieved via multi-step chemical reactions. A common synthetic route involves:
Formation of the tetrazole ring: : Reacting 3-fluoroaniline with sodium azide in the presence of a catalyst like copper sulfate to form 3-fluorophenyl tetrazole.
Piperazine alkylation: : The tetrazole is then reacted with piperazine under mild conditions, forming an intermediate.
Ketone formation: : The intermediate is then acylated using butanoyl chloride to form the final product.
Industrial Production Methods: In an industrial context, the process involves:
Bulk synthesis of intermediates using flow chemistry.
Continuous reaction setups for better yield and safety.
Using scalable purification methods like crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation and Reduction: : This compound can undergo various redox reactions, altering its functional groups.
Substitution Reactions: : Nucleophilic and electrophilic substitution can occur on the aromatic fluorophenyl group.
Hydrolysis: : The compound's ketone group can be susceptible to hydrolysis under acidic or basic conditions.
Common Reagents and Conditions:
Oxidizing Agents: : Potassium permanganate for oxidation.
Reducing Agents: : Lithium aluminium hydride for reduction.
Substitution Reagents: : Halides like bromine or chlorine.
Major Products Formed:
Oxidation: : Formation of carboxylic acid derivatives.
Reduction: : Formation of alcohol derivatives.
Substitution: : Formation of various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Used in the synthesis of more complex organic compounds.
Functions as a reagent in organic reactions.
Biology
Used in binding studies with biological macromolecules.
Medicine
Research into its potential as a therapeutic agent for treating conditions like inflammation or cancer.
Studied for its antimicrobial and antiviral properties.
Industry
Possible applications in developing advanced materials.
Used in chemical sensors due to its reactive groups.
Mecanismo De Acción
Molecular Targets and Pathways: : 1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one primarily acts by binding to specific proteins or enzymes, thereby inhibiting or activating them. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the tetrazole ring can mimic phosphate groups, inhibiting kinases or phosphatases.
Comparación Con Compuestos Similares
Compared to other compounds with tetrazole or fluorophenyl groups, 1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one is unique due to its combination of these groups along with the butanone moiety.
Similar Compounds
1-(3-Fluorophenyl)-1H-tetrazole: : Lacks the piperazine and butanone.
1-(4-Chlorophenyl)-4-(1H-tetrazol-5-yl)piperazine: : Similar but contains a chlorophenyl group.
1-Butanoylpiperazine: : Lacks the tetrazole and fluorophenyl groups.
In essence, this compound stands out due to its multi-faceted functional group array, lending it distinct reactivity and potential applications. How's that for a chemical deep dive?
Propiedades
IUPAC Name |
1-[4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN6O/c1-2-4-16(24)22-9-7-21(8-10-22)12-15-18-19-20-23(15)14-6-3-5-13(17)11-14/h3,5-6,11H,2,4,7-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKYKGXKYALHNTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(1R,3R,5R)-3-Fluorobicyclo[3.1.0]hexan-2-one](/img/structure/B2690801.png)
![Ethyl (1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)carbamate](/img/structure/B2690803.png)
![N-(2,3-dimethoxybenzyl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2690804.png)
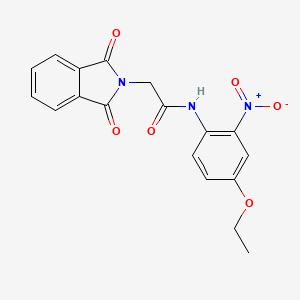
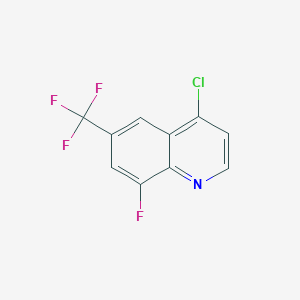
![(1R,5S)-8-((5-ethylthiophen-2-yl)sulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2690808.png)
![N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}thiophene-3-carboxamide](/img/structure/B2690809.png)
![8-Methyl-3-(2-oxo-2-piperidin-1-ylethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2690810.png)
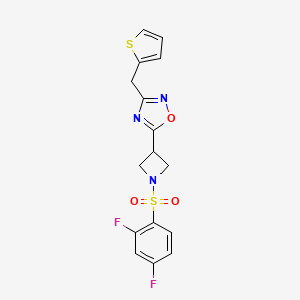
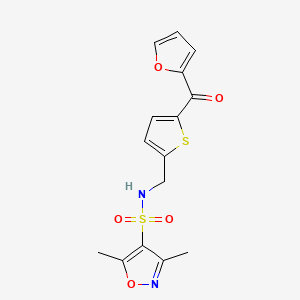
![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone](/img/structure/B2690814.png)
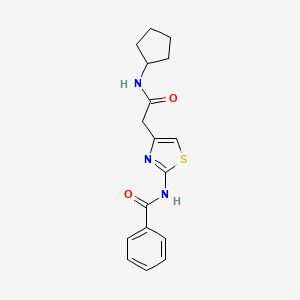
![6-(2-Methoxyethyl)-4,7-dimethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2690821.png)
![N-[5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]prop-2-enamide](/img/structure/B2690822.png)
